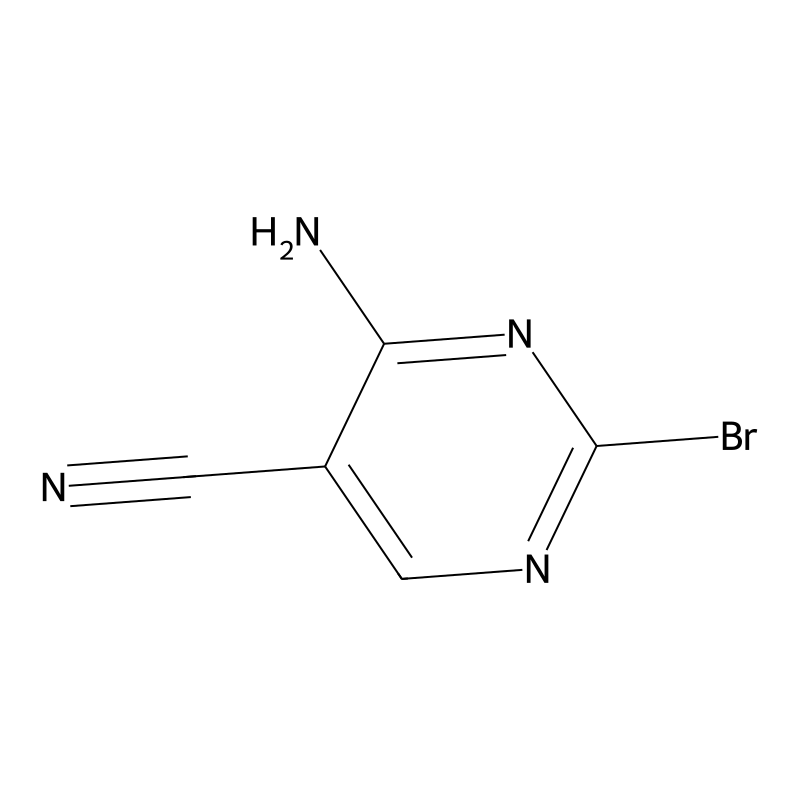4-Amino-2-bromopyrimidine-5-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
4-Amino-2-bromopyrimidine-5-carbonitrile is a heterocyclic aromatic compound with the chemical formula C5H3BrN4. Studies have reported various methods for its synthesis, including condensation reactions, cyclization processes, and halogenation reactions. []
Potential Biological Activities:
Research suggests that 4-amino-2-bromopyrimidine-5-carbonitrile might possess various biological activities, making it a subject of interest in medicinal chemistry. Studies have investigated its potential as:
- Antimicrobial agent: Some studies have reported the compound's inhibitory effects against certain bacterial and fungal strains.
- Antiprotozoal agent: Research suggests potential activity against protozoan parasites, including those causing Leishmaniasis.
- Anticancer agent: Studies have explored the compound's potential for inhibiting the growth of certain cancer cell lines.
4-Amino-2-bromopyrimidine-5-carbonitrile is a heterocyclic organic compound characterized by its molecular formula and a molecular weight of approximately 199.01 g/mol. This compound features a pyrimidine ring substituted with an amino group at the fourth position, a bromine atom at the second position, and a cyano group at the fifth position. Its structural representation can be denoted by the InChI key: CXYLLFGNJJCGHM-UHFFFAOYSA-N, and it has been assigned the CAS number 94741-70-5 .
The compound appears as a white solid and has a melting point of approximately 254°C, indicating its stability under normal conditions. It is classified as hazardous, with potential health risks including toxicity if swallowed, skin irritation, and serious eye irritation .
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
- Amination Reactions: The amino group can undergo further reactions to form amides or other nitrogen-containing compounds.
- Cyclization: Under specific conditions, it may undergo cyclization reactions leading to more complex heterocycles.
These reactions are essential for synthesizing pharmaceuticals and agrochemicals where this compound serves as a building block .
Research indicates that 4-Amino-2-bromopyrimidine-5-carbonitrile exhibits significant biological activity. It has been studied for its potential as an antitumor agent and has shown activity against various cancer cell lines. The presence of both the amino and cyano groups enhances its interaction with biological targets, potentially affecting cellular signaling pathways .
Several methods exist for synthesizing 4-Amino-2-bromopyrimidine-5-carbonitrile:
- Bromination of Pyrimidine Derivatives: Starting from 4-amino-2-methylpyrimidine, bromination can yield the desired compound.
- Reaction with Cyanogen Bromide: The introduction of the cyano group can be achieved through reaction with cyanogen bromide in the presence of a base.
- Multi-step Synthesis: A more complex synthesis may involve several steps starting from simpler pyrimidine derivatives, incorporating both bromination and cyanation processes.
These methods highlight the versatility in synthesizing this compound for research and industrial applications .
4-Amino-2-bromopyrimidine-5-carbonitrile has several notable applications:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer.
- Research Chemical: Utilized in laboratories for studying pyrimidine-related compounds and their biological activities.
- Agrochemical Production: It may also find applications in developing herbicides or pesticides due to its biological activity profile .
Interaction studies involving 4-Amino-2-bromopyrimidine-5-carbonitrile have focused on its binding affinity to various biological targets. These studies reveal that the compound interacts with enzymes and receptors involved in cellular proliferation and apoptosis. Such interactions make it a candidate for further development in cancer therapies .
Several compounds share structural similarities with 4-Amino-2-bromopyrimidine-5-carbonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| 4-Amino-6-bromo-2-methylpyrimidine | 1161763-15-0 | 0.69 | Contains an additional methyl group at position 6 |
| 4-Amino-2-chloropyrimidine | 14765-72-7 | 0.72 | Chlorine substitution instead of bromine |
| 2-Bromo-4-amino-pyrimidine | 4595-60-2 | 0.80 | Similar structure but lacks cyano group |
| 6-Bromo-pyrimidin-4-amines | Various | Varies | Different substitution patterns on the pyrimidine ring |
These compounds illustrate variations in substitution patterns that affect their biological activities and chemical reactivity .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








